REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][C:7]1([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH2:8]1)(=[O:3])[CH3:2].[CH2:18]1COC[CH2:19]1>>[CH2:7]([C:13]1[CH:17]=[CH:16][S:15][CH:14]=1)[CH2:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:19][CH:18]=1.[C:1]([O:4][CH2:5][CH2:6][C:7]1([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:8]=[CH:9][CH:10]=[CH:11][CH2:12]1)(=[O:3])[CH3:2]
|
Name
|
1-(3-thienyl)phenylethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC1(CC=CC=C1)C1=CSC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added carefully
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to dry liquid ammonia (300 ml)
|
Type
|
ADDITION
|
Details
|
Lithium metal was added in small portions until the blue color
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of solid ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The residue, after the complete evaporation of liquid ammonia
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
ADDITION
|
Details
|
followed by mixture of ethyl acetate in hexane as eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1(CC=CC=C1)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |